2-(Propylcarbamoyl)phenyl acetate
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Overview
Description
2-(Propylcarbamoyl)phenyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound is characterized by the presence of a propylcarbamoyl group attached to a phenyl ring, which is further esterified with acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylcarbamoyl)phenyl acetate can be achieved through several methods. One common approach involves the reaction of phenyl acetate with propyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Propylcarbamoyl)phenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol or amine, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: Phenol and propylcarbamic acid.
Reduction: Propylcarbamoylphenol or propylamine.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-(Propylcarbamoyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-(Propylcarbamoyl)phenyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, commonly used in the fragrance industry.
Propyl acetate: An ester of propanol and acetic acid, known for its fruity aroma.
Carbamate derivatives: Compounds containing the carbamate functional group, often used in pharmaceuticals and pesticides.
Uniqueness
2-(Propylcarbamoyl)phenyl acetate is unique due to the presence of both the propylcarbamoyl and phenyl acetate moieties, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
[2-(propylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C12H15NO3/c1-3-8-13-12(15)10-6-4-5-7-11(10)16-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) |
InChI Key |
HTEPLUGIKABCSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1OC(=O)C |
Origin of Product |
United States |
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